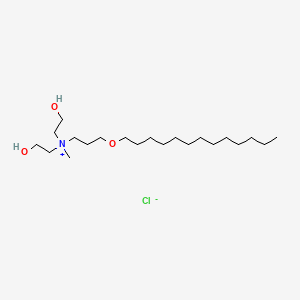
Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride: is a quaternary ammonium compound with the molecular formula C21H46ClNO3 and a molecular weight of 396.048 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride typically involves the reaction of N-methyl-N,N-bis(2-hydroxyethyl)amine with tridecyl glycidyl ether in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .
化学反応の分析
Types of Reactions: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of quaternary ammonium salts with different anions.
科学的研究の応用
Chemistry: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used as a detergent for cell lysis and protein extraction. It helps in breaking down cell membranes to release intracellular contents .
Medicine: The compound is explored for its potential antimicrobial properties and is used in formulations for disinfectants and antiseptics .
Industry: In industrial applications, bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used in the formulation of cleaning agents, fabric softeners, and personal care products .
作用機序
The mechanism of action of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in its application as a detergent and antimicrobial agent.
類似化合物との比較
- Cetyltrimethylammonium chloride (CTAC)
- Benzalkonium chloride (BAC)
- Dodecyltrimethylammonium chloride (DTAC)
Comparison: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and detergent compared to other similar compounds .
特性
CAS番号 |
68444-16-6 |
|---|---|
分子式 |
C21H46ClNO3 |
分子量 |
396.0 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-methyl-(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C21H46NO3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-20-25-21-14-15-22(2,16-18-23)17-19-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OCEJZQODVBRYFB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCOCCC[N+](C)(CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


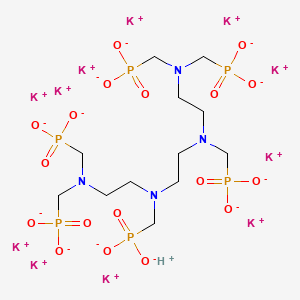
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
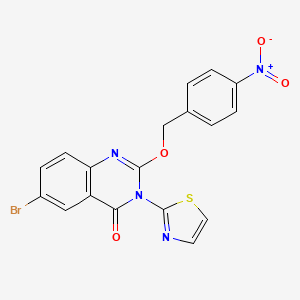
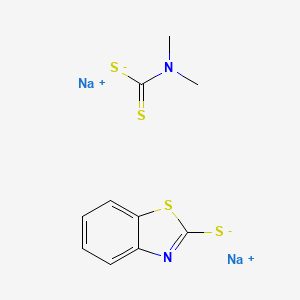
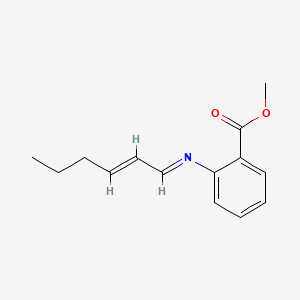
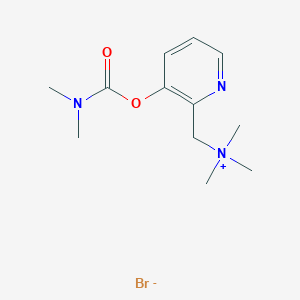
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)



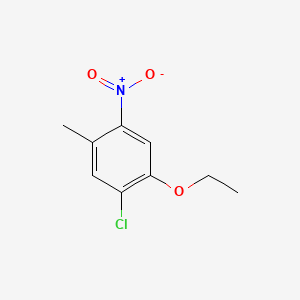
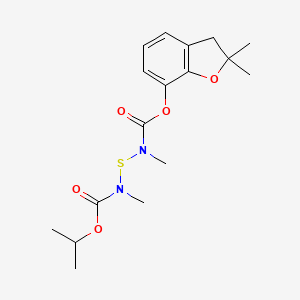
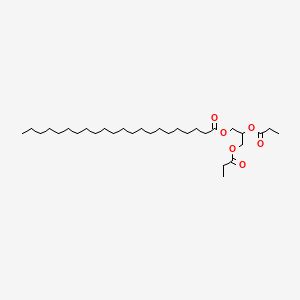
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
